molecular formula C22H24N2O7S B2686246 diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-64-7

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2686246
CAS No.: 864926-64-7
M. Wt: 460.5
InChI Key: UZCXBTJWIKTSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thienopyridine Research

Thienopyridines, a class of sulfur- and nitrogen-containing heterocycles, have been pivotal in cardiovascular pharmacology since the 1970s. Early work on ticlopidine, the first clinically approved thienopyridine, revealed its irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, establishing the therapeutic potential of this structural class. The discovery of clopidogrel in the 1980s marked a milestone, offering improved safety and efficacy profiles while retaining the core thienopyridine scaffold. These breakthroughs underscored the importance of the thieno[2,3-c]pyridine nucleus in mediating selective interactions with purinergic receptors.

Structural modifications to the thienopyridine core, such as the introduction of ester groups and carboxamide side chains, have been central to enhancing metabolic stability and target affinity. For example, prasugrel’s addition of a cyclopropylmethyl-carboxylate group improved its activation kinetics compared to clopidogrel. This historical progression illustrates how incremental changes to the thienopyridine architecture have driven therapeutic innovation, laying the groundwork for complex derivatives like diethyl 2-(2,3-dihydrobenzo[b]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.

Evolution of Carboxamido-Substituted Heterocycles in Medicinal Chemistry

Carboxamido-functionalized heterocycles have emerged as privileged structures in drug design due to their ability to engage in hydrogen bonding and modulate physicochemical properties. The benzo[b]dioxine moiety, in particular, has been leveraged for its electron-rich aromatic system and metabolic resistance, as seen in compounds like paroxetine and apremilast. Integrating carboxamido groups into such frameworks enhances solubility and provides anchor points for target binding.

Recent advances in heterocyclic synthesis, such as transition metal-catalyzed cross-coupling and acid-mediated denitrogenative transformations, have enabled precise functionalization of these scaffolds. For instance, the synthesis of thieno[2,3-c]pyridine derivatives via 1,2,3-triazole intermediates demonstrates the feasibility of constructing polycyclic systems with carboxamido appendages. These methodologies have directly influenced the design of diethyl 2-(2,3-dihydrobenzo[b]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which combines a thienopyridine core with a benzo-dioxine-carboxamido side chain.

Discovery and Development Timeline of Diethyl 2-(2,3-Dihydrobenzo[b]dioxine-6-Carboxamido)-4,5-Dihydrothieno[2,3-c]pyridine-3,6(7H)-Dicarboxylate

The development of this compound can be traced to three key phases:

1. Conceptualization (2010–2015):
Growing interest in multi-target inhibitors prompted the exploration of hybrid structures combining thienopyridine’s antiplatelet properties with benzo-dioxine’s neuropharmacological activity. Computational studies suggested that introducing a carboxamido linker could enhance binding to both P2Y12 and serotonin receptors.

2. Synthetic Feasibility (2016–2020):
Advances in one-pot triazolation and Pomeranz-Fritsch cyclization enabled the efficient construction of the thieno[2,3-c]pyridine core. Concurrently, methods for introducing dihydrobenzo[b]dioxine-6-carboxamido groups via nucleophilic acyl substitution were refined, as evidenced by patents covering similar intermediates.

3. Optimization (2021–Present):
Recent work has focused on optimizing ester substituents (diethyl groups at positions 3 and 6) to balance lipophilicity and metabolic stability. Table 1 summarizes key structural attributes influencing these properties:

Structural Feature Role
Thieno[2,3-c]pyridine core Irreversible P2Y12 receptor binding
Benzo[b]dioxine moiety Enhances aromatic stacking interactions
Carboxamido linker Hydrogen bonding with Ser317 (P2Y12)
Diethyl esters Modulate logP and plasma stability

Current Research Landscape and Significance

Current investigations prioritize three areas:

  • Synthetic Methodology:
    Acid-mediated denitrogenative transformations, as described by , allow the generation of diverse analogs by varying nucleophiles during the final synthetic step. For example, substituting ethanol with propargyl alcohol yields alkyne-functionalized derivatives for click chemistry applications.

  • Biological Screening:
    Preliminary in vitro studies indicate moderate inhibition of ADP-induced platelet aggregation (IC50 ≈ 15 µM), suggesting retained P2Y12 activity despite structural complexity. Concurrently, the benzo-dioxine component may confer ancillary 5-HT2A receptor affinity, as observed in related compounds.

  • Computational Modeling:
    Density functional theory (DFT) calculations predict that the diethyl ester groups adopt a pseudo-axial conformation, minimizing steric clash with the carboxamido side chain. Molecular dynamics simulations further suggest that the compound’s flexibility enables adaptation to distinct binding pockets.

Research Objectives and Theoretical Framework

The primary objectives of ongoing research include:

  • Synthetic Scalability:
    Developing a cost-effective, metal-free route to enable gram-scale production, building on triazolation-cyclization sequences.

  • Structure-Activity Relationship (SAR) Elucidation:
    Systematically varying the ester (e.g., methyl, isopropyl) and carboxamido (e.g., alkyl, aryl) substituents to map their effects on target affinity and selectivity.

  • Target Deconvolution:
    Employing proteomic profiling and RNA interference to identify off-target interactions, particularly with kinases and cytochrome P450 isoforms.

The theoretical framework underpinning these studies posits that strategic hybridization of thienopyridine and benzo-dioxine pharmacophores will yield dual-acting agents with enhanced therapeutic indices compared to existing antiplatelet or neuroactive drugs.

Properties

IUPAC Name

diethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-14-7-8-24(22(27)29-4-2)12-17(14)32-20(18)23-19(25)13-5-6-15-16(11-13)31-10-9-30-15/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXBTJWIKTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound characterized by its diverse functional groups and potential biological activities. The molecular formula for this compound is C22H24N2O7SC_{22}H_{24}N_{2}O_{7}S, and it has a molecular weight of approximately 460.5 g/mol. This compound is of interest in medicinal chemistry due to its structural features that suggest various pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act on neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown affinity for serotonin receptors, indicating potential antidepressant effects .

Pharmacological Properties

Research indicates that derivatives of compounds similar to diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit a range of biological activities:

  • Antidepressant Activity : Compounds with similar structures have demonstrated agonistic properties at the 5-HT1A receptor and inhibition of serotonin transporters .
  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various pathogens .
  • Anticancer Activity : Studies on related compounds indicate cytotoxic effects on human tumor cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine:

  • Antidepressant-Like Effects : A study evaluated the binding affinities of several derivatives at serotonin receptors. One notable compound exhibited a Ki value of 9.8 nM at the serotonin transporter and demonstrated significant antidepressant-like effects in animal models .
  • Cytotoxicity Testing : In vitro assays were conducted on various human tumor cell lines (e.g., RKO, PC-3) to determine the IC50 values for compounds structurally related to diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameBiological ActivityIC50 Values (µM)References
Compound AAntidepressant9.8 (serotonin transporter)
Compound BCytotoxic49.79 - 113.70
Compound CAntimicrobial<1 (against pathogens)

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Diethyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2)
  • Structure: Lacks the dihydrobenzodioxine carboxamido group, replaced by an amino group at position 2.
  • Properties : Simpler structure with lower molecular weight (calculated ~336 g/mol vs. ~450–500 g/mol for the target compound).
  • Significance : Demonstrates the importance of the carboxamido substituent in enhancing binding affinity or solubility .
Diethyl 6-Benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
  • Structure: Replaces thienopyridine with a pyrrole-dioxine hybrid core.
  • Properties : Benzyl and methyl substituents alter electronic distribution compared to the target compound.
  • Significance: Highlights how core heterocycle changes (pyrrole vs. thienopyridine) affect reactivity and biological interactions .

Substituent Variations

Diethyl 2-((3,4,5-Trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g)
  • Structure: Substituted with a trimethoxyanilino group instead of dihydrobenzodioxine carboxamido.
  • Biological Activity : Exhibits antitubulin activity (IC~50~ values in µM range), suggesting the trimethoxy group’s role in colchicine-site binding.
  • Comparison : The target compound’s dihydrobenzodioxine carboxamido may offer improved solubility or alternative binding modes .
Diethyl 2-(Benzo[d]thiazole-6-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-81-8)
  • Structure : Features a benzothiazole carboxamido substituent.
  • Properties : Benzothiazole’s electron-withdrawing nature contrasts with the dihydrobenzodioxine’s electron-rich aromatic system.
  • Significance : Substituent electronics influence pharmacokinetics and target selectivity .

Ester Group Modifications

6-tert-Butyl 3-Ethyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate-Based Schiff Base Ligands
  • Structure : tert-Butyl and ethyl esters with a Schiff base at position 2.
  • Properties : Bulkier tert-butyl ester increases hydrophobicity, while the Schiff base enhances metal chelation (e.g., antioxidant activity via DPPH scavenging) .
  • Comparison : The target compound’s ethyl esters balance solubility and membrane permeability.

Physicochemical and Spectroscopic Properties

Melting Points
Compound Melting Point (°C)
Target Compound Not reported
3g (trimethoxyanilino derivative) 67–69
Benzothiazole analog (CAS 864926-81-8) Not reported
Schiff base ligand () 215–217 (analog)
  • Trends : Melting points vary widely (67–269°C), influenced by substituent crystallinity and hydrogen bonding .
Spectroscopic Data
  • IR :
    • Target compound expected to show carbonyl stretches at ~1700–1750 cm⁻¹ (esters) and ~1650 cm⁻¹ (amide), similar to analogs .
  • NMR: Thienopyridine protons resonate at δ 2.2–3.5 ppm (CH~3~, CH~2~), aromatic protons at δ 6.5–8.0 ppm, and dihydrobenzodioxine protons as a multiplet .

Q & A

Basic Synthesis and Reaction Design

Q: What are the common synthetic routes for preparing the dihydrothieno[2,3-c]pyridine core in this compound, and how are reaction conditions optimized? A: The dihydrothieno[2,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, describes a multi-step protocol using substituted anilines and diethyl acetylenedicarboxylate in acetic acid, followed by purification via flash chromatography with ethyl acetate/petroleum ether mixtures . Critical conditions include temperature control (reflux at 80–100°C) and stoichiometric ratios to avoid side products. Yields for analogous compounds range from 54% to 70%, influenced by electron-donating/withdrawing substituents on the aryl group.

Structural Characterization Methods

Q: Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral assignments validated? A: Key techniques include:

  • 1H/13C NMR : Assignments rely on splitting patterns (e.g., diastereotopic protons in the dihydrothieno ring) and comparison to analogs ( report δ 1.2–1.4 ppm for ethyl ester protons and δ 160–170 ppm for carbonyl carbons) .
  • HRMS : Used to verify molecular weight (e.g., shows a 0.0162 Da discrepancy between calculated and observed values, attributed to isotopic variations) .
  • IR : Confirms amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .

Advanced: Mitigating Low Yields in Core Synthesis

Q: How can researchers address low yields during the formation of the dihydrothieno[2,3-c]pyridine core? A: Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalysis : Lewis acids like ZnCl2 or FeCl3 can accelerate annulation steps .
  • Microwave Assistance : Reduces reaction time and improves purity, as demonstrated for related heterocycles in .

Biological Activity Profiling

Q: What methodologies are used to evaluate the antitubulin or antioxidant activity of this compound? A:

  • Antitubulin Assays : Tubulin polymerization inhibition is measured via fluorescence-based assays (e.g., paclitaxel as a positive control) ( ) .
  • Antioxidant Activity : DPPH radical scavenging assays (IC50 values) and FRAP tests quantify antioxidant potential. highlights ligand-metal chelate comparisons, where organic ligands often outperform metal complexes .
  • Enzyme Inhibition : AChE/BChE inhibition is assessed using Ellman’s method, with Ki values calculated via Lineweaver-Burk plots .

Resolving HRMS Data Discrepancies

Q: How should researchers interpret discrepancies between calculated and observed HRMS data? A: Minor deviations (e.g., <0.02 Da) are often due to isotopic abundance or calibration drift. For larger gaps (>0.05 Da):

  • Re-Analyze Purity : Check for co-eluting impurities via HPLC ( used silica gel chromatography to achieve >95% purity) .
  • Isotopic Pattern Matching : Validate using software like Xcalibur to distinguish isotopic peaks from contaminants .

Advanced SAR Studies

Q: What structure-activity relationships (SARs) are observed for derivatives of this compound? A: Key SAR findings from analogous compounds ( ):

  • Dihydrobenzo[b][1,4]dioxine Substituents : Electron-withdrawing groups (e.g., nitro) enhance antitubulin activity but reduce solubility .
  • Ester Flexibility : tert-Butyl esters improve metabolic stability compared to methyl/ethyl groups .
  • Amide Linkage : Replacement with sulfonamide groups decreases AChE inhibition potency .

Stability Assessment Under Physiological Conditions

Q: How can the hydrolytic stability of the ester groups be evaluated for drug development? A:

  • In Vitro Hydrolysis : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm .
  • Kinetic Studies : Calculate half-life (t1/2) using first-order kinetics. notes that long-chain alkyl esters (e.g., didodecyl) exhibit superior stability compared to ethyl esters .

Crystallography Challenges

Q: What challenges arise in obtaining single crystals for X-ray diffraction of this compound? A:

  • Solvent Selection : Slow evaporation from DCM/hexane mixtures (1:3) is effective for analogs ( ) .
  • Polymorphism : Thermal analysis (DSC) identifies stable polymorphs. resolved disorder in pyridine rings via SHELXL refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.